molecular formula C10H7ClO3 B3037896 3-(3-Chlorophenyl)oxolane-2,5-dione CAS No. 66041-29-0

3-(3-Chlorophenyl)oxolane-2,5-dione

Cat. No.: B3037896
CAS No.: 66041-29-0
M. Wt: 210.61 g/mol
InChI Key: WEHGLYOSXAHMHX-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)oxolane-2,5-dione (CAS 66041-29-0) is a high-purity chemical building block supplied at >99% purity, making it an essential intermediate for synthetic organic chemistry, medicinal chemistry, and the development of active pharmaceutical ingredients (APIs) . This compound, with the linear formula C10H7ClO3, features a five-membered oxolane-2,5-dione core (a cyclic succinimide derivative) substituted at the 3-position with a 3-chlorophenyl group. The chlorine atom on the aromatic ring serves as a versatile handle for further synthetic elaboration and can influence the electronic properties and lipophilicity of the molecule . This compound is professionally manufactured under ISO 9001 standards and is available in both bulk and prepack quantities . Its primary research value lies in its role as a key precursor in the synthesis of NCEs (New Chemical Entities). Specifically, structurally related pyrrolidine-2,5-dione and oxolane-2,5-dione derivatives are extensively investigated in preclinical research for their potential anticonvulsant and antinociceptive activities . These derivatives have demonstrated potent broad-spectrum activity in established animal models of epilepsy, such as the maximal electroshock (MES) and psychomotor 6 Hz seizure tests, with some compounds showing more favorable effective doses (ED50) and protective indices than reference drugs like valproic acid . The mechanism of action for such bioactive derivatives is often multifaceted (multi-targeted), potentially involving interaction with neuronal voltage-sensitive sodium and L-type calcium channels . In addition to its pharmaceutical applications, this compound is also used in the synthesis of other fine chemicals, as well as pesticide and dye intermediates . The product is analyzed by LCMS or GCMS, and a comprehensive range of other analytical methods including HPLC, GC-FID, NMR, and FTIR are available upon request to guarantee identity and purity . A Certificate of Analysis (COA) and Safety Data Sheet (SDS) are provided. Intended Use: This product is for Research Use Only (RUO). It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-chlorophenyl)oxolane-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3/c11-7-3-1-2-6(4-7)8-5-9(12)14-10(8)13/h1-4,8H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHGLYOSXAHMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC1=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701273702
Record name 3-(3-Chlorophenyl)dihydro-2,5-furandione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66041-29-0
Record name 3-(3-Chlorophenyl)dihydro-2,5-furandione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66041-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Chlorophenyl)dihydro-2,5-furandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701273702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comprehensive Analysis of Chemical Reactivity and Transformative Chemistry of 3 3 Chlorophenyl Oxolane 2,5 Dione

Ring-Opening Reactions of the Anhydride (B1165640) Moiety

The oxolane-2,5-dione ring is highly susceptible to nucleophilic attack due to the electrophilic nature of its carbonyl carbons. This reactivity drives various ring-opening transformations.

Nucleophilic Additions (e.g., Alcoholysis, Aminolysis, Hydrolysis)

Nucleophilic addition reactions are characteristic of cyclic anhydrides, leading to the formation of dicarboxylic acid monoesters, amides, or the dicarboxylic acid itself. wikipedia.orglibretexts.org

Alcoholysis: In the presence of an alcohol, 3-(3-chlorophenyl)oxolane-2,5-dione undergoes alcoholysis to yield a monoester. The reaction proceeds through the nucleophilic attack of the alcohol on one of the carbonyl carbons, followed by the opening of the anhydride ring. This reaction is often facilitated by a base like pyridine (B92270) or sodium hydroxide (B78521) to neutralize the resulting carboxylic acid. libretexts.org

Aminolysis: The reaction with primary or secondary amines, known as aminolysis, results in the formation of the corresponding succinamic acid derivative. For instance, the reaction of succinic anhydride with 3-chloroaniline (B41212) in toluene (B28343) yields N-(3-chlorophenyl)succinamic acid. nih.gov This process typically requires two equivalents of the amine, where one acts as the nucleophile and the second as a base to neutralize the carboxylic acid formed, preventing the protonation of the reacting amine. libretexts.orgnih.gov Theoretical studies on the aminolysis of succinic anhydride with methylamine (B109427) suggest that a concerted mechanism is generally more favorable than a stepwise addition/elimination pathway. nih.gov

Hydrolysis: Succinic anhydrides readily hydrolyze in the presence of water to form the corresponding dicarboxylic acid. wikipedia.orgnih.gov This reaction can occur without a catalyst but is a key consideration when working with these compounds in aqueous environments. youtube.com The hydrolysis of succinic anhydride rings can be used to introduce carboxylic acid groups, for example, to render nanoparticles water-dispersible. rsc.org

The general mechanism for these nucleophilic acyl substitutions involves the attack of the nucleophile on a carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to open the ring and form the product. youtube.com

Reactivity with Other Classes of Nucleophiles

Beyond simple alcohols, amines, and water, the anhydride can react with a broader range of nucleophiles.

Friedel-Crafts Acylation: Succinic anhydrides are effective acylating agents in Friedel-Crafts reactions. wikipedia.org When reacted with an aromatic compound like benzene (B151609) or anisole (B1667542) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), the anhydride ring opens, and one of the acyl groups attaches to the aromatic ring. stackexchange.comyoutube.comstackexchange.com This reaction is a powerful tool for forming carbon-carbon bonds and creating more complex molecular architectures. The reaction of anisole with succinic anhydride in the presence of AlCl₃ is a known transformation. stackexchange.com

Organometallic Reagents: Reagents like Grignard reagents can react with the anhydride. However, due to the high reactivity of the intermediate ketone, the reaction typically proceeds further, leading to the addition of a second equivalent of the Grignard reagent and the formation of a tertiary alcohol after workup. youtube.comyoutube.com To stop the reaction at the ketone stage, less reactive organometallic reagents like Gilman reagents (lithium dialkylcuprates) can be employed. youtube.comyoutube.com

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the anhydride. The initial reduction yields an aldehyde, which is then further reduced to a primary alcohol. youtube.comyoutube.com To isolate the aldehyde, a bulkier, less reactive reducing agent such as lithium tri-tert-butoxyaluminum hydride is necessary. youtube.com

Reactions at the Substituted Aryl Ring

The 3-chlorophenyl group offers another site for chemical modification, primarily through electrophilic substitution or transition metal-catalyzed reactions.

Electrophilic Aromatic Substitution on the Chlorophenyl Group (if applicable)

The chlorine atom and the succinic anhydride-derived substituent on the phenyl ring influence the feasibility and regioselectivity of electrophilic aromatic substitution (EAS) reactions. The chlorine atom is an ortho-, para-directing deactivator, while the alkyl substituent is a weak activator. The interplay of these groups will direct incoming electrophiles. However, the strong Lewis acids often used as catalysts in EAS (e.g., AlCl₃ in Friedel-Crafts reactions) can complex with the oxygen atoms of the anhydride, potentially deactivating the entire molecule towards further substitution or leading to undesired side reactions. stackexchange.com

Transition Metal-Catalyzed Cross-Coupling Reactions at the Chlorophenyl Moiety (if applicable to the substituent)

The carbon-chlorine bond on the aryl ring is a suitable handle for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comdntb.gov.ua

Suzuki-Miyaura Coupling: This reaction would involve coupling the aryl chloride with an organoboron compound in the presence of a palladium catalyst and a base.

Hiyama Coupling: This involves the coupling of the aryl chloride with an organosilicon compound, also catalyzed by a transition metal like palladium. mdpi.com

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the aryl chloride, typically with a palladium or nickel catalyst. mdpi.com

These reactions provide powerful methods to further functionalize the this compound molecule by introducing new aryl, alkyl, or other organic fragments at the phenyl ring. nih.govnih.gov

Reactions at the α-Carbon of the Oxolane Ring (e.g., Acylation/Sulfenylation)

The α-carbon of the oxolane ring (the carbon adjacent to a carbonyl group) possesses acidic protons, allowing for its functionalization via enolate chemistry. msu.edu

Enolate Formation and Subsequent Reactions: In the presence of a suitable base, a proton can be abstracted from the α-carbon to form an enolate ion. This enolate can then act as a nucleophile in various reactions.

Acylation/Sulfenylation: The formed enolate can be trapped with electrophiles. For example, reaction with an acyl chloride would lead to α-acylation. Similarly, reaction with a sulfenyl chloride (e.g., PhSCl) would result in α-sulfenylation, introducing a thioether linkage at this position. While these reactions are well-established for many carbonyl compounds, specific examples for this compound require dedicated investigation. The Hell-Volhardt-Zelinski reaction is a classic method for the α-halogenation of carboxylic acids, which proceeds via an acyl halide intermediate. msu.edu

Mechanistic Investigations of Reactions Involving 3 3 Chlorophenyl Oxolane 2,5 Dione

Mechanistic Pathways of Anhydride (B1165640) Ring-Opening Reactions

The most characteristic reaction of cyclic anhydrides, including 3-(3-chlorophenyl)oxolane-2,5-dione, is the nucleophilic acyl substitution, which leads to the opening of the anhydride ring. This process generally follows a two-step addition-elimination mechanism. saskoer.ca

The reaction is initiated by the attack of a nucleophile (Nu⁻) on one of the carbonyl carbons of the anhydride. fiveable.me This attack breaks the carbonyl π bond, leading to the formation of a transient tetrahedral intermediate. fiveable.meyoutube.com Subsequently, the intermediate collapses, reforming the carbonyl double bond and cleaving the carbon-oxygen bond within the anhydride ring. This results in the expulsion of a carboxylate group, which acts as the leaving group. saskoer.cayoutube.com

Common nucleophiles that participate in this reaction include:

Water (Hydrolysis): Reaction with water yields the corresponding dicarboxylic acid, 2-(3-chlorophenyl)butanedioic acid. The reaction pathway involves the hydrogen bonding of a water molecule to the ring, which weakens the C-O bridging bonds, followed by the dissociation of the water molecule to form two carboxyl groups. nih.govlibretexts.org

Alcohols (Alcoholysis): Reaction with an alcohol produces a mono-ester. The two carbonyl groups in an unsymmetrical anhydride like this compound are electronically and sterically non-equivalent, which can lead to regioselectivity issues.

Amines (Aminolysis): Reaction with ammonia, primary amines, or secondary amines yields an amide. fiveable.melibretexts.org Computational studies on the aminolysis of succinic anhydride with methylamine (B109427) show that a concerted mechanism has a lower activation energy than a stepwise addition/elimination mechanism. acs.org

The general mechanism can be summarized as follows:

Nucleophilic Attack: The nucleophile attacks an electrophilic carbonyl carbon. libretexts.org

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed. youtube.com

Ring Opening: The intermediate collapses, cleaving the acyl-oxygen bond to open the ring and form a carboxylate. libretexts.org

Proton Transfer: A final proton transfer step, often involving the solvent or another base, yields the final product. libretexts.org

Detailed Mechanisms of Electrophilic and Nucleophilic Reactions in Related Systems

Nucleophilic Reactions (Anhydride as Electrophile): In reactions with nucleophiles, the this compound acts as an electrophile. The reactivity of the two carbonyl groups is influenced by the 3-chlorophenyl substituent. The carbonyl carbon adjacent to the substituted carbon (C3) is generally more sterically hindered. However, electronic effects from the substituent also play a critical role. Reductions of unsymmetrically substituted succinic anhydrides with metal hydrides like NaBH₄ often show that the reduction occurs at the more hindered carbonyl group, a phenomenon rationalized by a combination of steric and electronic effects. cdnsciencepub.com The reaction with "hard" nucleophiles, such as Grignard reagents, can lead to a double attack, first opening the ring and then attacking the resulting ketone or ester. youtube.com In contrast, "soft" nucleophiles typically result in a single addition-elimination to give the ring-opened product. youtube.com

Electrophilic Reactions (Aromatic Ring as Nucleophile): While the anhydride moiety is typically electrophilic, the 3-chlorophenyl group can act as a nucleophile in electrophilic aromatic substitution reactions. However, the succinic anhydride ring itself contains a powerful intramolecular electrophile. In the presence of a Lewis acid catalyst like AlCl₃, the anhydride can undergo an intramolecular Friedel-Crafts acylation. The mechanism involves the formation of a highly reactive acylium ion intermediate. youtube.com The Lewis acid coordinates to one of the carbonyl oxygens, making the corresponding carbonyl carbon extremely electrophilic. youtube.com An intramolecular attack by the phenyl ring, typically at the ortho position to the succinic acid substituent, would lead to a spirocyclic ketone after cyclization and subsequent workup. The directing effect of the substituents on the phenyl ring (the chloro group and the succinoyl group) would determine the position of the attack.

Catalytic Reaction Mechanisms Relevant to Oxolane-2,5-dione Synthesis or Transformation

Catalysis is pivotal in both the synthesis and transformation of oxolane-2,5-dione structures.

Synthesis: The synthesis of succinic anhydrides can be achieved through the dehydration of the corresponding succinic acid, a reaction that can be facilitated by other anhydrides like acetic anhydride. pearson.comvaia.com The mechanism involves the formation of a mixed anhydride, which then eliminates acetic acid to form the cyclic succinic anhydride. vaia.com Catalytic hydrogenation of maleic anhydride or its derivatives over metal catalysts (e.g., Pd, Ni, Ru) is a common industrial route to succinic anhydrides.

Transformations:

Catalytic Ring-Opening Polymerization (ROP): Anhydrides can undergo ROP with epoxides to form polyesters. acs.org The mechanism often involves a metal-alkoxide intermediate that initiates the polymerization. The process alternates between rapid anhydride insertion into the metal-alkoxide bond and a rate-limiting epoxide ring-opening by the resulting metal-carboxylate intermediate. acs.org

Acid-Catalyzed Ring Opening: Solid acid catalysts can be used to activate the C-O bonds for ring-opening reactions. For instance, in the conversion of tetrahydrofuran-2,5-dicarboxylic acid to adipic acid, a solid acid catalyst in combination with an iodide salt facilitates the cleavage of the etheric C-O bond. rsc.org The mechanism is believed to involve either direct protonation on the catalyst surface or proton transport into the liquid phase to activate the substrate. rsc.org

Photochemical Reactions: Photochemical methods can induce ring expansion of related oxetane (B1205548) heterocycles to form tetrahydrofuran (B95107) derivatives. These reactions proceed through the formation of ylides, followed by a diradical pathway. rsc.orgresearchgate.net

Computational Mechanistic Studies (e.g., Transition State Analysis)

Computational chemistry provides deep insights into the reaction mechanisms involving succinic anhydrides, which are difficult to obtain experimentally. Density Functional Theory (DFT) and other ab initio methods are used to map potential energy surfaces, locate transition states, and calculate activation energies. acs.orgacs.org

Hydrolysis: For the hydrolysis of cyclic anhydrides, computational models have determined the activation barriers for ring-opening. nih.gov The reaction pathway includes the initial hydrogen bonding of water, followed by the formation of a transition state leading to the dicarboxylic acid. nih.gov

Aminolysis: Studies on the reaction of succinic anhydride with methylamine have compared different mechanistic pathways. acs.org The results indicate that a non-catalyzed, concerted mechanism has a significantly lower activation energy than a stepwise addition-elimination pathway. acs.org Furthermore, catalysis by a second amine molecule or by an acid was shown to proceed through different types of transition states, with a bifunctional acid-catalyzed stepwise mechanism being the most favorable. acs.org

Anhydride Formation: The intramolecular cyclization of monoesters of dicarboxylic acids to form anhydrides has also been studied computationally. acs.org Ab initio calculations have been used to define the geometries of the transition states for these reactions. Intrinsic Reaction Coordinate (IRC) calculations confirmed that the reaction proceeds from the reactants to an ion-molecule complex, through a transition state, and finally to the anhydride product. acs.org

A summary of computed activation energies for related anhydride reactions is presented below.

ReactionMethodActivation Energy (Ea)Reference
Succinic Anhydride HydrolysisAM1+47.7 kcal/mol nih.gov
Succinic Anhydride Unimolecular DecompositionG2M(CC2)69.6 kcal/mol nih.gov
Succinic Anhydride + Methylamine (Non-catalyzed)B3LYP/6-311++G(d,p)~10-12 kcal/mol (relative) acs.org
Succinic Anhydride + Methylamine (Acid-catalyzed)B3LYP/6-311++G(d,p)~8-10 kcal/mol (relative) acs.org

Influence of Substituents on Reaction Mechanisms

Substituents on the anhydride ring or on aryl groups attached to it can significantly influence reaction mechanisms through steric and electronic effects.

Steric Effects: The bulky 3-chlorophenyl group creates steric hindrance around the adjacent C2 carbonyl group and the C3 methine proton. This steric hindrance can direct an incoming nucleophile to attack the less hindered C5 carbonyl group. cdnsciencepub.com In Diels-Alder reactions involving substituted dienes and maleic anhydride, substituents have been shown to affect reactivity and endo-exo selectivity, with steric effects sometimes playing a deciding role. researchgate.net

Chelation: In reactions involving metal ions (e.g., metal hydride reductions), substituents capable of chelation can direct the reagent to a specific carbonyl group. While the chlorophenyl group is not a strong chelating agent, this effect is prominent with substituents like methoxy (B1213986) groups. cdnsciencepub.com

Combined Effects: The ultimate regioselectivity and reaction rate in any given reaction of this compound will be a result of the interplay between these steric and electronic factors. For example, in the reduction of phenyl succinic anhydride, a mixture of lactones is formed, indicating that the directing effects are not absolute and lead to a distribution of products. cdnsciencepub.com The chloro-substituent would be expected to modulate this distribution compared to the unsubstituted phenylsuccinic anhydride.

Advanced Structural Elucidation and Spectroscopic Characterization of 3 3 Chlorophenyl Oxolane 2,5 Dione and Its Derivatives

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in 3-(3-chlorophenyl)oxolane-2,5-dione. The key vibrational modes are associated with the cyclic anhydride (B1165640) moiety and the substituted phenyl ring.

Acid anhydrides are well-known for exhibiting two characteristic carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations of the coupled carbonyl groups. spectroscopyonline.com For cyclic anhydrides, the higher frequency band is typically the symmetric stretch, while the lower frequency, more intense band corresponds to the asymmetric stretch. spectroscopyonline.com

The FT-IR spectrum of this compound is expected to show strong absorption bands in the carbonyl region, typically between 1750 and 1870 cm⁻¹. The presence of the electron-withdrawing chlorophenyl group may slightly shift these frequencies. Additionally, a strong C-O-C stretching vibration from the anhydride ring is expected between 1000 and 1300 cm⁻¹. spectroscopyonline.com

The aromatic portion of the molecule will produce several characteristic bands. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and C-H out-of-plane bending vibrations between 690 and 900 cm⁻¹, which are indicative of the substitution pattern on the benzene (B151609) ring. The C-Cl stretching vibration is typically observed as a strong band in the lower frequency region of the spectrum.

Raman spectroscopy provides complementary information. While the carbonyl stretches are visible, aromatic C=C stretching and ring breathing modes often produce strong signals in the Raman spectrum.

Table 1: Expected Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity (IR)Intensity (Raman)
Anhydride C=OAsymmetric Stretch~1780Very StrongMedium
Anhydride C=OSymmetric Stretch~1850StrongWeak
Anhydride C-O-CStretch1000 - 1300StrongMedium
Aromatic C-HStretch3000 - 3100MediumStrong
Aromatic C=CRing Stretch1450 - 1600Medium-StrongStrong
Aliphatic C-HStretch2850 - 2980MediumMedium
C-ClStretch600 - 800StrongMedium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound by providing information about the chemical environment, connectivity, and stereochemistry of the hydrogen and carbon atoms.

¹H NMR: The proton NMR spectrum is expected to show distinct regions for aromatic and aliphatic protons.

Aliphatic Protons: The three protons on the oxolane ring (at C3 and C4) will form a complex splitting pattern, likely an ABX or ABC system, due to their diastereotopic nature and coupling to each other. The methine proton at C3 (CH-Ar) will be coupled to the two methylene (B1212753) protons at C4 (CH₂). These signals are expected to appear in the range of 3.0-4.5 ppm.

Aromatic Protons: The 3-chlorophenyl group will exhibit a characteristic pattern for a 1,3-disubstituted benzene ring. Four protons will be observed in the aromatic region, typically between 7.0 and 7.8 ppm. The splitting pattern will depend on the specific coupling constants between the protons.

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom.

Carbonyl Carbons: The two carbonyl carbons (C2 and C5) of the anhydride ring are expected to be the most downfield signals, typically appearing in the range of 165-175 ppm.

Aromatic Carbons: Six signals are expected for the 3-chlorophenyl ring. The carbon atom bonded to the chlorine (C-Cl) will be identifiable, as will the carbon atom attached to the oxolane ring (ipso-carbon). Their chemical shifts can be predicted using incremental calculations based on substituted benzenes. znaturforsch.com

Aliphatic Carbons: The methine carbon (C3) and the methylene carbon (C4) of the oxolane ring will appear in the upfield region of the spectrum, generally between 30 and 55 ppm. The predicted chemical shift for the methylene carbons in unsubstituted succinic anhydride is around 28.4 ppm. hmdb.ca

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign the proton and carbon signals and confirm the connectivity within the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C2, C5 (C=O)-165 - 175
C3 (CH)3.8 - 4.540 - 50
C4 (CH₂)3.0 - 3.830 - 40
C1' (Ar-C)-138 - 142
C2' (Ar-CH)7.2 - 7.8125 - 130
C3' (Ar-CCl)-133 - 137
C4' (Ar-CH)7.2 - 7.8128 - 132
C5' (Ar-CH)7.2 - 7.8126 - 130
C6' (Ar-CH)7.2 - 7.8129 - 133

Note: Chemical shifts are estimates and can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., UPLC/MS, MS (ES))

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₀H₇ClO₃, giving a monoisotopic molecular weight of approximately 210.0084 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) at m/z 210 would be observed. A key feature would be the isotopic pattern of the molecular ion, showing an (M+2)⁺˙ peak with an intensity of about one-third of the M⁺˙ peak, which is characteristic of a compound containing one chlorine atom.

The fragmentation of the molecular ion would likely proceed through several pathways:

Loss of CO and CO₂: A common fragmentation pathway for cyclic anhydrides is the sequential loss of carbon monoxide (CO) and carbon dioxide (CO₂).

Ring Cleavage: Cleavage of the anhydride ring can lead to various fragment ions.

Loss of Chlorine: The loss of a chlorine radical (Cl˙) from the molecular ion or subsequent fragments is possible.

Benzylic Cleavage: Cleavage of the bond between the phenyl ring and the anhydride ring can occur.

Analysis of related halogen-substituted aromatic compounds suggests that fragmentation can sometimes involve complex rearrangements, such as the formation of benzopyrylium intermediates. nih.gov Electrospray ionization (ESI) or other soft ionization techniques coupled with liquid chromatography (UPLC/MS) would be used for analyzing derivatives and reaction mixtures, typically showing the protonated molecule [M+H]⁺ or adducts with solvent or salt ions.

Table 3: Expected Mass Spectrometry Fragments for this compound
m/z ValueProposed Fragment IdentityNotes
210/212[C₁₀H₇ClO₃]⁺˙Molecular Ion (M⁺˙), showing ³⁵Cl/³⁷Cl isotope pattern
182/184[M - CO]⁺˙Loss of carbon monoxide
166/168[M - CO₂]⁺˙Loss of carbon dioxide
141[M - CO₂ - Cl]⁺ or [C₉H₆O]⁺Loss of CO₂ and chlorine radical
111/113[C₆H₄Cl]⁺Chlorophenyl cation

X-ray Crystallography for Solid-State Structure and Conformation

Single-crystal X-ray crystallography provides unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state. This technique would confirm the connectivity and establish the relative and absolute stereochemistry of the molecule.

For this compound, the analysis would reveal:

Ring Conformation: The five-membered oxolane-2,5-dione ring is expected to be nearly planar, though a slight envelope or twist conformation is possible. nih.gov Studies on similar succinic anhydride derivatives have shown that the ring can be puckered. acs.org

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained. The C=O and C-O bond lengths within the anhydride group will be characteristic of this functional group. Bond angles within the five-membered ring may show some strain compared to ideal values. nih.gov

Orientation of Substituent: The dihedral angle between the plane of the phenyl ring and the plane of the anhydride ring would be determined, defining the conformation of the chlorophenyl substituent relative to the core structure.

Intermolecular Interactions: The crystal packing would be analyzed to identify intermolecular forces such as C-H···O hydrogen bonds, π-π stacking, or halogen bonding, which govern the solid-state architecture. acs.org

Table 4: Typical Bond Lengths and Angles from Crystal Structures of Related Anhydrides
ParameterBond/AngleTypical ValueSource
Bond LengthC=O1.18 - 1.21 Å nih.gov
Bond LengthC-O (in ring)1.37 - 1.41 Å nih.gov
Bond LengthC-C (in ring)1.48 - 1.52 Å nih.gov
Bond AngleO=C-O~120° nih.gov
Bond AngleC-O-C~110° nih.gov

Note: These are generalized values from related structures like itaconic anhydride and may differ slightly for the title compound.

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment

The presence of a stereocenter at the C3 position makes this compound a chiral molecule, existing as a pair of enantiomers ((R) and (S)). Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is the standard method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample.

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Chiral Stationary Phases (CSPs): A variety of CSPs could be effective. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives like Chiralcel OD, OJ, or Chiralpak AD, IA) are often successful in separating a wide range of chiral compounds. mdpi.com Other CSPs based on cyclodextrins or Pirkle-type phases could also be screened.

Mobile Phases: The choice of mobile phase is critical for achieving good separation. In normal-phase mode, mixtures of alkanes (like hexane (B92381) or heptane) with an alcohol modifier (like isopropanol (B130326) or ethanol) are commonly used. mdpi.com Polar organic and reversed-phase modes can also be explored.

Derivatization: If direct separation of the anhydride is difficult due to reactivity, it can be converted to a more stable derivative, such as a diacid or an ester-acid, by reaction with water or an alcohol. These derivatives can then be separated on a suitable CSP. Derivatization of chiral amines with achiral anhydrides is a known technique for enantiomeric resolution, highlighting the utility of these interactions in chiral recognition. nih.gov

The development of a reliable chiral chromatography method is essential for monitoring asymmetric syntheses of this compound and for providing enantiomerically pure material for further studies.

Table 5: Potential Chiral HPLC Conditions for Enantiomeric Separation
ParameterCondition
Column (CSP) Chiralpak IA or Chiralcel OD-H
Mobile Phase Hexane/Isopropanol mixtures (e.g., 90:10, 80:20 v/v)
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 254 nm or other suitable wavelength
Temperature Ambient (e.g., 25 °C)

Derivatization Strategies and Synthetic Utility of 3 3 Chlorophenyl Oxolane 2,5 Dione As a Precursor

Formation of Succinimide (B58015) Derivatives (e.g., via reaction with amines)

One of the most fundamental and widely exploited reactions of 3-(3-Chlorophenyl)oxolane-2,5-dione is its conversion to succinimide derivatives. This transformation is typically achieved through a facile reaction with primary amines. The reaction proceeds via a two-step sequence: initial nucleophilic attack by the amine on one of the anhydride (B1165640) carbonyls, leading to the opening of the oxolane ring to form a succinamic acid intermediate. Subsequent heating promotes an intramolecular cyclization via dehydration, yielding the thermodynamically stable five-membered succinimide (or pyrrolidine-2,5-dione) ring.

The versatility of this reaction allows for the synthesis of a wide array of N-substituted succinimides by simply varying the primary amine reactant. This strategy is a cornerstone for creating derivatives with diverse physicochemical properties. For instance, reaction with alkylamines, anilines, or more complex primary amines can be used to introduce various functionalities. This straightforward synthesis has been utilized to create new succinimide derivatives with potential biological activities, such as analgesic properties. researchgate.net

General Reaction Scheme:

Generated code

Synthesis of Pyrrolidine-2,5-dione Analogues

The term "pyrrolidine-2,5-dione" is the systematic IUPAC name for the succinimide ring system. Therefore, the synthesis of pyrrolidine-2,5-dione analogues from this compound is identical to the formation of succinimide derivatives described previously. The reaction with amines provides direct access to N-substituted 1-(substituted)-3-(3-chlorophenyl)pyrrolidine-2,5-diones.

The pyrrolidine-2,5-dione core is a prevalent scaffold in medicinal chemistry and natural products. jst-ud.vn The ability to readily synthesize analogues bearing the 3-chlorophenyl substituent is of significant interest for developing new therapeutic agents. nih.gov The synthesis is not limited to simple amines; more complex structures and various functional groups can be incorporated, leading to a broad spectrum of analogues. The synthesis of 3-(2-(4-Chlorophenyl)-2-oxoethyl)-1-phenylpyrrolidine-2,5-dione, for example, has been reported with a yield of 80%. acs.org

Reactant Amine (R-NH₂)Resulting N-Substituent (R)Product Class
Methylamine (B109427)-CH₃N-Alkyl-pyrrolidine-2,5-dione
Aniline-C₆H₅N-Aryl-pyrrolidine-2,5-dione
Benzylamine-CH₂C₆H₅N-Benzyl-pyrrolidine-2,5-dione
Ethanolamine-CH₂CH₂OHN-Hydroxyalkyl-pyrrolidine-2,5-dione

Development of New Heterocyclic Systems from the Oxolane-2,5-dione Scaffold

The this compound scaffold is not merely a precursor for simple succinimides but also a starting point for constructing more elaborate heterocyclic systems. The initial succinimide product can undergo further reactions, such as condensation or cyclization, to yield fused or spirocyclic heterocyclic structures.

For example, derivatives of pyrrolidine-2,5-dione can serve as intermediates for synthetically challenging and medicinally important alkaloids. nih.gov Furthermore, pyrrolidinediones can be used to synthesize fused systems like pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines through condensation reactions with appropriate partners. rsc.org The functional groups on the N-substituent or the succinimide ring itself can be manipulated to participate in further ring-forming reactions, expanding the synthetic utility of the original precursor. This approach is valuable in the quest for novel molecular architectures with unique biological or material properties. mdpi.com

Functionalization for Further Synthetic Transformations (e.g., charge-switch derivatization for analysis)

Beyond its use in building molecular complexity, this compound and its derivatives can be functionalized for specific applications, such as bioanalytical analysis. A key strategy is "charge-switch" or "charge-reversal" derivatization, which is particularly useful for enhancing detection sensitivity in mass spectrometry. longdom.orglongdom.org

In this approach, the parent anhydride, this compound, is first hydrolyzed to its corresponding dicarboxylic acid, 2-(3-chlorophenyl)succinic acid. The two newly formed carboxylic acid groups can then be reacted with a derivatizing agent that introduces a permanent positive charge. A common agent for this purpose is N-(4-aminomethylphenyl)pyridinium (AMPP). nih.govnih.gov This derivatization significantly increases the ionization efficiency in positive ion electrospray ionization mass spectrometry (ESI-MS), allowing for the highly sensitive quantification of the analyte, even in complex biological matrices. longdom.orgnih.gov

Derivatization Process for Enhanced Analysis:

Hydrolysis: this compound is treated with water to open the anhydride ring, yielding 2-(3-chlorophenyl)succinic acid.

Derivatization: The dicarboxylic acid is reacted with a charge-switch reagent (e.g., AMPP) to attach a permanently charged tag to the molecule.

Analysis: The resulting positively charged derivative is analyzed by LC-MS/MS, exhibiting enhanced sensitivity and specificity. longdom.org

Design of Analogue Libraries for Chemical Space Exploration

The straightforward and high-yielding nature of the reaction between this compound and amines makes it an ideal platform for combinatorial chemistry and the design of analogue libraries. By reacting the single precursor with a large and diverse collection of primary amines, a library of N-substituted succinimides can be rapidly generated.

Applications As a Key Building Block in Complex Organic Synthesis

Role in the Construction of Polycyclic Systems

The anhydride (B1165640) functionality of 3-(3-chlorophenyl)oxolane-2,5-dione is a key feature for its use in constructing polycyclic systems, primarily through reactions like the Friedel-Crafts acylation. In this type of electrophilic aromatic substitution, the anhydride can acylate an aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The reaction typically proceeds in a stepwise manner. First, the Lewis acid coordinates to one of the carbonyl oxygens of the anhydride, activating it for nucleophilic attack. The aromatic substrate then attacks the activated carbonyl carbon, leading to the formation of a new carbon-carbon bond and breaking the anhydride ring. This process results in a keto-acid derivative, which can subsequently undergo intramolecular cyclization under acidic conditions to form a new ring, thus creating a polycyclic scaffold. The presence of the 3-chlorophenyl group on the anhydride starting material becomes an integral part of the final polycyclic structure, influencing its electronic properties and steric configuration.

Utilization in the Synthesis of Diverse Organic Compounds

The high reactivity of the anhydride ring makes this compound an excellent precursor for a variety of organic molecules. The anhydride readily undergoes nucleophilic acyl substitution with a range of nucleophiles, leading to ring-opening and the formation of new functionalized compounds.

Common transformations include:

Reaction with Amines: Primary and secondary amines react rapidly with the anhydride to form the corresponding succinamic acid derivatives. For example, the reaction with 3-chloroaniline (B41212) yields N-(3-chlorophenyl)-succinamic acid. This reaction is often exothermic and can be carried out under mild conditions, sometimes in solvents like chloroform (B151607) or ethyl acetate. These resulting amic acids can be further cyclized to form N-substituted succinimides.

Reaction with Alcohols: In the presence of alcohols, the anhydride ring opens to form monoesters. This esterification provides a straightforward method to introduce a 3-(3-chlorophenyl)-3-carboxypropanoate moiety into a molecule.

Hydrolysis: With water, the anhydride hydrolyzes to form the corresponding dicarboxylic acid, 3-(3-chlorophenyl)succinic acid.

These fundamental reactions allow for the incorporation of the 3-(3-chlorophenyl)succinic scaffold into a wide array of molecules, serving as a foundational step in more complex syntheses.

Reactant NucleophileReaction TypeExpected Product from this compound
Water (H₂O)Hydrolysis3-(3-Chlorophenyl)succinic acid
Ammonia (NH₃)Aminolysis4-amino-3-(3-chlorophenyl)-4-oxobutanoic acid
Ethanol (CH₃CH₂OH)Alcoholysis4-ethoxy-3-(3-chlorophenyl)-4-oxobutanoic acid
Aniline (C₆H₅NH₂)Aminolysis3-(3-chlorophenyl)-4-oxo-4-(phenylamino)butanoic acid

Precursor for Advanced Organic Materials (e.g., polymers)

Substituted cyclic anhydrides are valuable monomers for the synthesis of specialty polymers like polyesters and polyamides. This compound can be employed as a monomer to introduce the chlorophenyl pendant group into the polymer backbone. This incorporation can significantly modify the properties of the resulting material.

For instance, in the synthesis of polyesters via condensation polymerization with diols, or polyamides with diamines, the bulky and moderately polar 3-chlorophenyl group can:

Enhance Thermal Stability: The rigid aromatic group can increase the glass transition temperature (Tg) of the polymer, making it more resistant to heat.

Alter Solubility: The presence of the chlorophenyl group can change the polymer's solubility profile in various organic solvents.

Modify Mechanical Properties: The pendant groups can disrupt chain packing, affecting the crystallinity and, consequently, the mechanical strength and flexibility of the material.

Furthermore, anhydrides can be grafted onto existing polymer backbones to introduce new functionalities. The this compound moiety could be used in such a way to functionalize polymers for applications in coatings, adhesives, or composite materials where specific surface properties or compatibility with other components are desired.

Polymer TypePotential Property ModificationRationale
PolyesterIncreased Glass Transition Temperature (Tg)Introduction of a rigid aromatic ring into the polymer structure restricts chain mobility.
PolyamideAltered Solubility ProfileThe chlorophenyl group modifies the polarity and intermolecular forces between polymer chains.
Modified PolyolefinImproved Adhesion/CompatibilityThe anhydride group can be grafted onto a non-polar polymer to introduce a reactive site for cross-linking or adhesion.

Development of Novel Synthetic Routes to Diverse Chemical Scaffolds

The utility of this compound extends to the development of novel synthetic pathways for creating diverse chemical scaffolds. Its structure provides multiple reaction sites that can be addressed in a controlled sequence. For example, a synthetic strategy could first involve the ring-opening of the anhydride with a chosen nucleophile to create a linear intermediate. This intermediate contains a carboxylic acid, an amide or ester, and a chlorophenyl group.

Each of these functionalities can be targeted in subsequent steps:

The carboxylic acid can be used for further amide bond couplings or other transformations.

The chlorophenyl group can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form more complex bi-aryl structures or to introduce other functional groups. This opens up possibilities that are not available with unsubstituted succinic anhydride.

The aliphatic backbone can be modified through various reactions, including alpha-functionalization.

This multi-functional nature allows chemists to design creative, multi-step routes to synthesize complex molecules, including spirocycles and other privileged scaffolds found in medicinal chemistry and materials science.

Integration into Multi-Step Synthetic Sequences (e.g., as intermediates for agrochemicals)

In multi-step synthesis, this compound serves as a valuable intermediate for introducing a specific structural motif into a larger target molecule. The chlorophenyl group is a common feature in many biologically active compounds, including pharmaceuticals and agrochemicals, as the chlorine atom can enhance metabolic stability and binding affinity.

Theoretical and Computational Chemistry Studies on 3 3 Chlorophenyl Oxolane 2,5 Dione

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in modern chemistry for predicting the geometric and electronic properties of molecules. Density Functional Theory (DFT) is a prominent method used for this purpose due to its balance of accuracy and computational cost.

For 3-(3-Chlorophenyl)oxolane-2,5-dione, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)). These calculations would optimize the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, various electronic properties can be determined, such as the distribution of electron density, the dipole moment, and the energies of molecular orbitals. These findings are crucial for predicting the molecule's reactivity, stability, and potential interaction sites with other chemical species. While this methodology is standard, specific published DFT studies on this compound are not readily found.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, representing the nucleophilic nature of a molecule. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating the electrophilic nature of a molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, an FMO analysis would reveal the spatial distribution of these orbitals and their energy levels, offering insights into its chemical reactivity and kinetic stability. However, specific HOMO-LUMO energy values and orbital diagrams for this compound are not available in the surveyed literature.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials.

Typically, red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. Green and yellow areas represent neutral or weakly interacting regions. For this compound, an MEP analysis would identify the electron-rich oxygen atoms of the carbonyl groups as potential sites for electrophilic interaction and the electron-deficient regions, likely around the hydrogen atoms, as sites for nucleophilic interaction. No specific MEP surface analysis for this compound has been published.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. Molecules can exist in various conformations due to the rotation around single bonds. By mapping the potential energy surface as a function of these rotations, an energy landscape can be created.

Spectroscopic Property Prediction (e.g., NMR, IR)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies of the molecule's bonds. For this compound, characteristic peaks for the C=O stretching in the anhydride (B1165640) group and the C-Cl stretching of the chlorophenyl group would be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra. The predicted shifts would depend on the electronic environment of each nucleus in the molecule.

While these predictions are a standard part of computational studies, specific predicted IR frequencies and NMR chemical shifts for this compound have not been reported in the literature.

Solvatochromic Investigations and Solvent Effects on Electronic Properties

The electronic properties of a molecule can be significantly influenced by its solvent environment. Solvatochromic investigations use computational models, such as the Polarizable Continuum Model (PCM), to study how the solvent affects properties like UV-Vis absorption spectra, dipole moment, and molecular orbital energies.

These studies can predict how the absorption maxima (λmax) of this compound might shift in solvents of varying polarity. This information is valuable for understanding the molecule's behavior in different chemical environments. However, specific solvatochromic studies detailing the effect of various solvents on the electronic properties of this compound are not documented in the reviewed scientific papers.

Future Research Directions and Unexplored Avenues in 3 3 Chlorophenyl Oxolane 2,5 Dione Chemistry

Exploration of Novel Reaction Pathways for Functionalization

The reactivity of the anhydride (B1165640) ring in 3-(3-Chlorophenyl)oxolane-2,5-dione is the cornerstone of its synthetic utility. Future research should venture beyond standard transformations to explore more complex and elegant functionalization strategies.

Decarboxylative Cross-Coupling: A significant avenue would be the development of catalytic systems that enable the decarboxylative cross-coupling of this compound with various partners. This would allow the direct installation of the 3-chlorophenyl-succinyl motif onto other molecules, forging new carbon-carbon or carbon-heteroatom bonds in a highly efficient, atom-economical manner.

Ring-Opening with Novel Nucleophiles: While reactions with common nucleophiles like alcohols and amines are known, a systematic investigation into less conventional nucleophiles could yield a library of novel derivatives. acs.org This includes reactions with organometallic reagents, carbanions, and ylides to create new C-C bonds at the carbonyl carbons.

Domino and Cascade Reactions: Designing one-pot, multi-step transformations initiated by the ring-opening of the anhydride would be a sophisticated approach to rapidly build molecular complexity. For instance, a nucleophilic attack could be followed by an intramolecular cyclization or rearrangement, leading to complex heterocyclic scaffolds that would otherwise require lengthy synthetic sequences.

Photoredox and Electrochemical Methods: Harnessing the power of light or electricity to initiate novel transformations represents a frontier in organic synthesis. Investigating photoredox-catalyzed reactions or electrosynthesis could uncover unique reactivity patterns for this compound, potentially enabling functionalizations that are inaccessible through traditional thermal methods.

A comparative table of potential functionalization pathways is presented below.

Reaction Type Potential Reagents/Catalysts Potential Products Research Goal
Decarboxylative CouplingPalladium or Nickel catalysts, Photoredox catalystsArylated or Alkenylated SuccinatesAtom-economical C-C bond formation
Novel Ring-OpeningGrignard reagents, Organolithiums, Phosphonium ylidesFunctionalized Keto-acids, γ-LactonesExpansion of derivative library
Domino ReactionsBifunctional nucleophiles (e.g., amino alcohols)Complex Heterocycles (e.g., piperidones, pyrrolidones)Rapid increase in molecular complexity
Photoredox/ElectrochemistryRu/Ir-based photocatalysts, Electrochemical cellsRadically functionalized derivativesAccess to novel and sustainable reaction pathways

Development of Asymmetric Synthesis Methodologies for Enantiopure Compounds

The chiral center at the C3 position of the oxolane ring means that this compound can exist as a pair of enantiomers. The biological activity and material properties of chiral molecules are often enantiomer-dependent. Therefore, the development of methods to access enantiopure forms of this compound and its derivatives is a critical area for future research.

Catalytic Asymmetric Hydrogenation: A primary route to chiral 3-aryl succinic acids (the precursors to the anhydride) is the asymmetric hydrogenation of the corresponding maleic acid derivatives. Future work could focus on developing novel chiral catalysts (e.g., Rhodium or Ruthenium complexes with chiral ligands) that provide high enantioselectivity for the 3-chlorophenyl substrate.

Organocatalytic Approaches: The use of small, metal-free organic molecules (organocatalysts) to induce enantioselectivity is a rapidly growing field. Research into chiral amine or phosphine-catalyzed conjugate additions to suitable precursors could provide an efficient and sustainable route to the enantiopure succinic acid, which can then be cyclized to the anhydride.

Chiral Auxiliary-Mediated Synthesis: Employing a chiral auxiliary to guide the stereochemical outcome of a reaction is a classic but effective strategy. ucl.ac.uk New, more efficient, and easily recyclable chiral auxiliaries could be developed for the stereocontrolled synthesis of the target molecule.

Kinetic Resolution: If a racemic mixture of the anhydride or its corresponding diacid is readily available, a kinetic resolution could be employed. This involves reacting the racemate with a chiral catalyst or reagent that selectively reacts with one enantiomer, allowing the other to be isolated in high enantiomeric excess.

Methodology Key Components Target Outcome Potential Advantages
Asymmetric HydrogenationChiral Rh/Ru catalysts (e.g., with BINAP, Josiphos)Enantiopure 3-(3-chlorophenyl)succinic acidHigh turnover numbers, well-established principles
OrganocatalysisChiral amines, thioureas, phosphoric acidsEnantioselective conjugate addition to precursorsMetal-free, lower toxicity, sustainable
Chiral AuxiliaryEvans auxiliaries, (–)-sparteineDiastereoselective synthesis followed by removalHigh stereocontrol, predictable outcomes
Kinetic ResolutionChiral enzymes (e.g., lipases), chiral acylation agentsSeparation of enantiomers from a racemic mixtureUseful when racemic starting material is inexpensive

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, better process control, and easier scalability. nih.govacs.orgacs.orgmit.edu

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound itself, likely from the corresponding diacid via a dehydration step, would be a significant advance. orgsyn.org This could involve pumping the precursor through a heated reactor packed with a solid-supported dehydrating agent. Furthermore, subsequent ring-opening reactions could be telescoped in-line, allowing for the multi-step synthesis of derivatives in a single, continuous operation. nih.govacs.org

Automated Synthesis Libraries: Integrating flow chemistry with automated robotic platforms would enable the high-throughput synthesis of a diverse library of derivatives. An automated system could systematically vary nucleophiles, reaction conditions (temperature, residence time), and catalysts, rapidly generating hundreds of distinct compounds for screening in drug discovery or materials science applications.

Microreactor Technology: The use of microreactors can offer superior heat and mass transfer, leading to higher yields and selectivities. mit.edu Research into the application of microreactor technology for the synthesis and functionalization of this compound could unlock reaction pathways that are inefficient or unsafe on a larger, batch scale.

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry provides a powerful lens through which to understand and predict chemical behavior, saving significant time and resources in the lab.

DFT (Density Functional Theory) Studies: DFT calculations can be used to model the electronic structure of this compound and predict its reactivity. Researchers could model the transition states of various proposed reactions to predict which pathways are most energetically favorable. This can guide the selection of catalysts and reaction conditions for novel functionalizations.

Predictive Modeling of Properties: Machine learning algorithms can be trained on existing data to predict the properties of novel, hypothetical derivatives. By inputting the structure of a potential derivative, a model could predict its solubility, electronic properties, or even its potential biological activity, allowing researchers to prioritize the synthesis of the most promising candidates.

Reaction Mechanism Elucidation: When new reactions are discovered, computational modeling can be invaluable for elucidating the step-by-step mechanism. This deeper understanding can then be used to further optimize the reaction and expand its scope to other substrates.

Expanding Applications in Material Science and Supramolecular Chemistry

The inherent functionality of this compound makes it a prime candidate for the development of advanced materials.

Polymer Chemistry: The anhydride moiety is a classic monomer for the synthesis of polyesters and polyamides. rsc.org Ring-opening polymerization (ROP) of this compound with diols or diamines could lead to novel polymers. nih.gov The presence of the 3-chlorophenyl group would impart specific properties, such as increased thermal stability, altered solubility, and a higher refractive index, compared to polymers made from unsubstituted succinic anhydride. Furthermore, it can be used to synthesize poly(ester-anhydride)s, a class of biodegradable polymers. nih.gov

Supramolecular Chemistry: The diacid, formed by hydrolysis of the anhydride, is an excellent building block for supramolecular assembly. The two carboxylic acid groups can form strong hydrogen bonds, while the chlorophenyl group can engage in π-π stacking and halogen bonding. This could be exploited to create complex, self-assembled structures like gels, liquid crystals, or even metal-organic frameworks (MOFs) with tailored pore sizes and functionalities.

Surface Modification: The reactive anhydride can be used to covalently attach the molecule to surfaces containing hydroxyl or amine groups (e.g., silica (B1680970), metal oxides, polymer films). This would allow for the tuning of surface properties like hydrophobicity, adhesion, and biocompatibility.

Application Area Key Concept Resulting Material/System Potential Properties/Uses
Polymer ScienceRing-Opening Polymerization (ROP)Polyesters, Polyamides, Poly(ester-anhydride)sBiodegradable materials, high-performance plastics
Material AdditivesReaction with polyolefins epo.orggoogle.comFunctionalized polyolefinsLubricant additives, dispersants
Supramolecular AssemblyHydrogen bonding, π-π stackingGels, Liquid Crystals, MOFsSmart materials, sensors, catalysis
Surface ModificationCovalent attachment to surfacesModified silica, functionalized filmsBiocompatible coatings, specialized sensors

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-(3-Chlorophenyl)oxolane-2,5-dione, and how are they experimentally determined?

  • Answer : The compound (CAS 776-52-3) has a molecular formula of C₁₀H₇ClO₃ and molecular weight 210.61 g/mol . Key properties include:

  • Density : 1.4±0.1 g/cm³ (measured via pycnometry).
  • Boiling Point : 383.0±42.0 °C (determined using dynamic vapor pressure apparatus).
  • Flash Point : 176.5±26.9 °C (via closed-cup method).
    Experimental characterization typically employs techniques like NMR (structural confirmation), HPLC/GC-MS (purity assessment), and DSC (thermal stability analysis) .

Q. How is this compound synthesized in laboratory settings?

  • Answer : A common route involves Friedel-Crafts acylation or nucleophilic substitution of maleic anhydride derivatives with 3-chlorophenyl groups. For example:

React maleic anhydride with 3-chlorobenzoyl chloride under Lewis acid catalysis (e.g., AlCl₃) .

Purify via recrystallization (solvent: ethyl acetate/hexane) to remove unreacted reagents .
Yield optimization requires precise stoichiometry and inert atmosphere to prevent hydrolysis .

Q. What safety protocols are critical when handling this compound?

  • Answer : While specific toxicity data are limited, protocols for structurally similar chlorinated anhydrides include:

  • PPE : Gloves (nitrile), goggles, and lab coats to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to minimize inhalation risks (PAC-1: 2.1 mg/m³ for related compounds) .
  • Spill Management : Absorb with diatomaceous earth and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound in polymerization studies?

  • Answer : Discrepancies in reactivity (e.g., grafting efficiency) may arise from:

  • Steric hindrance : The 3-chlorophenyl group reduces nucleophilic attack on the anhydride ring. Verify via DFT calculations to model electronic effects .
  • Solvent polarity : Compare reaction rates in aprotic (e.g., DMF) vs. protic (e.g., H₂O/THF) solvents using kinetic profiling (HPLC monitoring) .
  • Catalyst selection : Screen alternative catalysts (e.g., DMAP vs. imidazole) to enhance ring-opening efficiency .

Q. What methodological approaches are used to assess the hydrolytic stability of this compound?

  • Answer : Hydrolysis studies involve:

pH-dependent degradation : Incubate the compound in buffered solutions (pH 2–12) and quantify residual anhydride via FTIR (C=O stretch at 1850 cm⁻¹) .

Kinetic analysis : Use HPLC-MS to identify degradation products (e.g., dicarboxylic acid derivatives) and calculate half-lives .

Temperature effects : Perform Arrhenius analysis at 25–60°C to predict shelf-life under storage conditions .

Q. How does the chlorophenyl substituent influence the compound’s application in polymer composites?

  • Answer : The 3-chlorophenyl group enhances:

  • Thermal stability : TGA shows increased decomposition onset (ΔT ~20°C vs. non-chlorinated analogs) due to electron-withdrawing effects .
  • Adhesion properties : In epoxy composites, interfacial bonding improves (measured via peel tests) due to polar interactions with substrates .
  • Challenges : Reduced solubility in non-polar matrices requires copolymerization with flexible monomers (e.g., polyisobutylene) to maintain processability .

Methodological Notes

  • Nomenclature : The IUPAC name follows cyclic anhydride rules, where "oxolane-2,5-dione" denotes the succinic anhydride core .
  • Data Gaps : Limited ecotoxicological data necessitate precautionary handling (e.g., avoid environmental release) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.